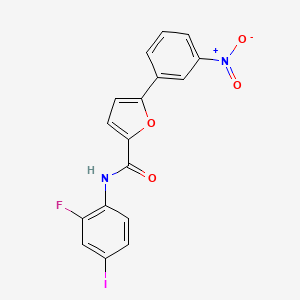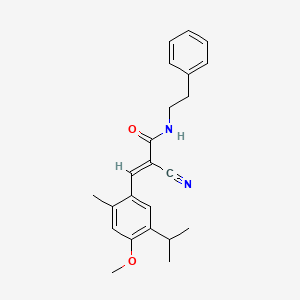
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide, also known as IMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have analgesic properties, making it a potential treatment for pain.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potency. 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to be a highly effective inhibitor of tubulin polymerization, making it a valuable tool for studying the cell cycle and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have low toxicity, making it a safer alternative to other tubulin inhibitors. However, one limitation of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment.
未来方向
There are several potential future directions for research on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. One area of research is the development of new cancer therapies based on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of a range of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, research on the anti-inflammatory properties of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may lead to the development of new treatments for inflammatory diseases. Finally, further research on the biochemical and physiological effects of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may uncover new applications for this compound in a range of fields.
合成方法
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate product. This intermediate is then reacted with 2-phenylethylamine to form the final product, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. The synthesis of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)21-14-19(17(3)12-22(21)27-4)13-20(15-24)23(26)25-11-10-18-8-6-5-7-9-18/h5-9,12-14,16H,10-11H2,1-4H3,(H,25,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANFVFWTJMXCJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


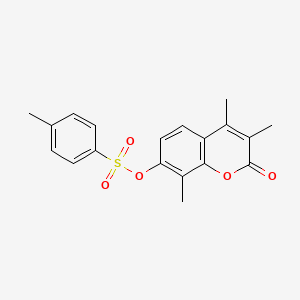
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
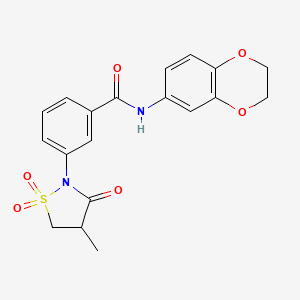
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)
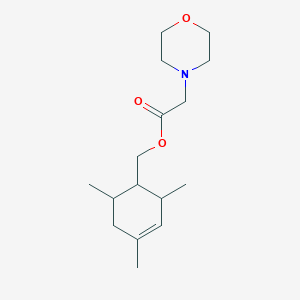

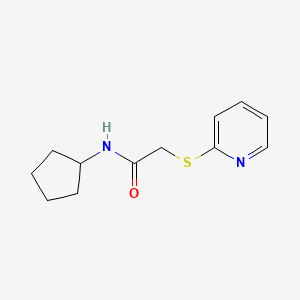

![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
